3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole
Overview
Description
3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoacetophenone and nitromethane.
Nitroaldol Reaction: The first step is a nitroaldol (Henry) reaction between 4-bromoacetophenone and nitromethane to form 1-(4-bromophenyl)-2-nitroethanol.
Cyclization: The intermediate 1-(4-bromophenyl)-2-nitroethanol undergoes cyclization with an indole derivative under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride)
Oxidation: Oxidizing agents (e.g., potassium permanganate)
Major Products
Reduction: 3-[1-(4-bromophenyl)-2-aminoethyl]-1H-indole
Substitution: 3-[1-(4-substituted phenyl)-2-nitroethyl]-1H-indole
Oxidation: Various oxidized indole derivatives
Scientific Research Applications
3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole-based compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole
- 3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole
- 3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
Uniqueness
3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the nitro group provides a site for bioreduction, leading to the formation of reactive intermediates that can exert cytotoxic effects.
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-7-5-11(6-8-12)15(10-19(20)21)14-9-18-16-4-2-1-3-13(14)16/h1-9,15,18H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEZFUUESLEDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257095 | |
Record name | 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731826-97-4 | |
Record name | 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731826-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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